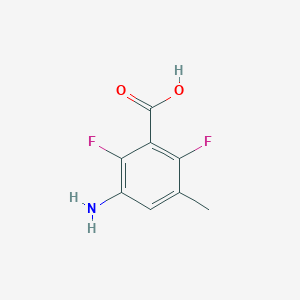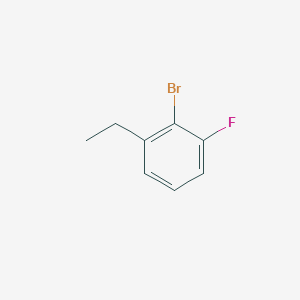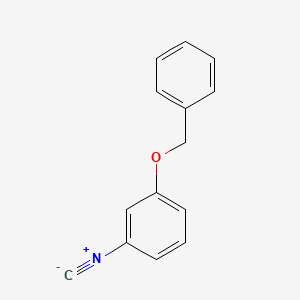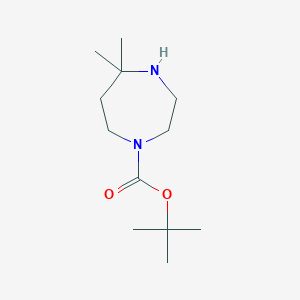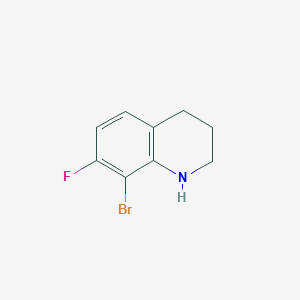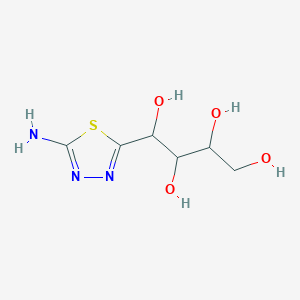
2-(5-アミノ-1,3,4-チアゾール-2-イル)ブタン-1,2,3,4-テトロール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol” is a derivative of thiadiazole . Thiadiazole is a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
Thiadiazole derivatives have been synthesized through various methods. One approach involves the reaction between a thiosemicarbazide and carboxylic acid in a one-pot manner using polyphosphate ester (PPE) . Another method involves the synthesis of 1,3,4-thiadiazol-2-amine derivatives .Molecular Structure Analysis
The molecular structure of “1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol” can be inferred from its IUPAC name and InChI code . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis
Thiadiazole derivatives have been involved in various chemical reactions. For instance, the ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol” can be inferred from its synthesis and molecular structure. For instance, the presence of the thiadiazole ring and the amino group can influence its solubility and reactivity .科学的研究の応用
「2-(5-アミノ-1,3,4-チアゾール-2-イル)ブタン-1,2,3,4-テトロール」の科学研究における用途に関する包括的な分析を、明確にするために別々のセクションに分類して示します。
抗痙攣活性
この化合物は、痙攣の治療における潜在的な用途について研究されています。 抗痙攣活性に対するPTZ(ペンチレンテトラゾール)モデルで有望な結果を示しています .
抗菌作用
予備的なスクリーニングの結果、この化合物の誘導体は、S. aureusやE. coli など、さまざまな細菌株に対して中等度の抗菌作用を示すことが明らかになっています。
抗酸化の可能性
この化合物の誘導体は、DPPHアッセイを使用して抗酸化特性も評価されており、DPPHアッセイはフリーラジカルスカベンジングのための方法です .
ウレアーゼ阻害活性
この化合物の新規誘導体は、ウレアーゼ阻害活性を評価するために設計および合成されており、ウレアーゼ酵素に関連する疾患の治療に役立つ可能性があります .
作用機序
Target of Action
The primary target of this compound is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . This interaction disrupts the enzyme’s ability to convert urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Result of Action
The primary result of the compound’s action is the inhibition of the urease enzyme . This inhibition disrupts the urea cycle, leading to a decrease in pH . This can have a significant impact on the survival of certain bacteria, making the compound potentially useful in the treatment of infections caused by these bacteria .
Safety and Hazards
While specific safety and hazard data for “1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Thiadiazole derivatives have been used in various drug categories, suggesting they have been evaluated for safety and efficacy .
将来の方向性
生化学分析
Biochemical Properties
1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiadiazole derivatives have been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria such as Helicobacter pylori . The compound’s interaction with urease involves binding to the enzyme’s active site, thereby preventing its catalytic activity .
Cellular Effects
1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Thiadiazole derivatives, including 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol, have shown cytotoxic effects on cancer cell lines such as MCF-7, HepG2, A549, and HeLa . These effects are mediated through the induction of apoptotic cell death and cell cycle arrest .
Molecular Mechanism
The molecular mechanism of action of 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to their inhibition or activation. For example, its interaction with urease involves binding to the enzyme’s active site, thereby inhibiting its activity . Additionally, thiadiazole derivatives have been shown to inhibit heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins . This inhibition results in the degradation of several oncoproteins, contributing to the compound’s anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiadiazole derivatives maintain their biological activity over extended periods, although their stability may vary depending on the experimental conditions . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and proteins, leading to prolonged biological effects .
Dosage Effects in Animal Models
The effects of 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anticancer activity . At higher doses, it may cause toxic or adverse effects. For instance, high doses of thiadiazole derivatives have been associated with cytotoxicity and apoptosis in cancer cells . The threshold effects and toxicities observed in these studies highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with urease affects the hydrolysis of urea, a key metabolic process in certain bacteria . Additionally, thiadiazole derivatives have been shown to influence the synthesis and degradation of other biomolecules, contributing to their diverse biological activities .
Transport and Distribution
The transport and distribution of 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol within cells and tissues are mediated by specific transporters and binding proteins. The compound’s liposolubility, attributed to the presence of a sulfur atom, facilitates its passage through cell membranes . This property allows the compound to accumulate in specific cellular compartments, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, thiadiazole derivatives have been shown to localize in the cytoplasm and nucleus, where they interact with target enzymes and proteins . This localization is essential for the compound’s ability to modulate cellular processes and exert its biological effects .
特性
IUPAC Name |
1-(5-amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4S/c7-6-9-8-5(14-6)4(13)3(12)2(11)1-10/h2-4,10-13H,1H2,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXOGRUKYCYBGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C1=NN=C(S1)N)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)
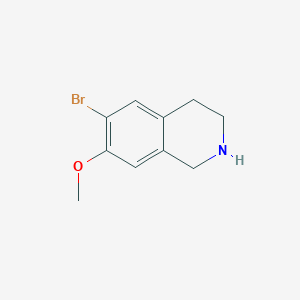
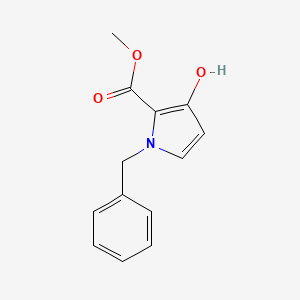

![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)

